Home > Products > Screening Compounds P143199 > Oxytetracycline dihydrate sigmaultra
Oxytetracycline dihydrate sigmaultra -

Oxytetracycline dihydrate sigmaultra

Catalog Number: EVT-15221879
CAS Number:
Molecular Formula: C22H26N2O10
Molecular Weight: 478.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis

Oxytetracycline dihydrate can be synthesized through fermentation processes using Streptomyces species, particularly Streptomyces rimosus. The biosynthesis involves a series of enzymatic reactions facilitated by polyketide synthases. The process can be summarized in three main stages:

  1. Formation of the Polyketide Backbone: This initial step involves the assembly of the carbon skeleton through the action of ketosynthase and acyl carrier proteins.
  2. Cyclization: The linear polyketide undergoes cyclization to form the characteristic tetracyclic structure.
  3. Modification and Finalization: Subsequent hydroxylation and reduction steps yield oxytetracycline from its precursor, anhydrotetracycline .

The synthesis can also be enhanced through genetic engineering techniques to improve yield and efficiency.

Molecular Structure Analysis

Structure and Data

The molecular structure of oxytetracycline dihydrate features a tetracyclic core with multiple hydroxyl groups attached to it. The specific stereochemistry is crucial for its biological activity. The chemical structure can be represented as follows:

  • Molecular Formula: C22H24N2O92H2O\text{C}_{22}\text{H}_{24}\text{N}_{2}\text{O}_{9}\cdot 2\text{H}_{2}\text{O}
  • Melting Point: 181-182 °C (with decomposition)
  • Specific Rotation: Varies based on solvent conditions .

The compound's structure allows it to effectively bind to bacterial ribosomes, inhibiting protein synthesis.

Chemical Reactions Analysis

Reactions and Technical Details

Oxytetracycline dihydrate participates in several chemical reactions that are significant for its function as an antibiotic:

  1. Binding to Ribosomes: It binds specifically to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA, thus inhibiting protein synthesis in bacteria.
  2. Degradation Reactions: Under alkaline conditions, oxytetracycline is prone to degradation, leading to loss of activity. Conversely, acidic conditions enhance its stability .
  3. Formation of Derivatives: Oxytetracycline can undergo various chemical modifications to create derivatives with altered pharmacological properties.

These reactions are critical for understanding both the therapeutic applications and limitations of oxytetracycline.

Mechanism of Action

Process and Data

The mechanism of action of oxytetracycline dihydrate involves:

  • Inhibition of Protein Synthesis: By binding to the 30S ribosomal subunit, it disrupts the translation process by preventing aminoacyl-tRNA from binding to the ribosome.
  • Bacteriostatic Effect: This inhibition results in a bacteriostatic effect, meaning that it stops bacterial growth rather than killing bacteria outright .
  • Spectrum of Activity: Oxytetracycline is effective against a wide range of Gram-positive and Gram-negative bacteria, as well as some protozoa.

Pharmacokinetic studies indicate that absorption rates vary across different tissues, with significant concentrations found in kidneys and gills in aquatic organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline yellow powder, odorless.
  • Solubility: Moderately hygroscopic; slightly soluble in water but stable in solid state; unstable in alkaline pH.
  • Stability: Stable under neutral pH but degrades rapidly under alkaline conditions .

Chemical Properties

  • Amphoteric Nature: Oxytetracycline can form salts or hydrochlorides depending on pH.
  • Reactivity with Metal Ions: It forms complexes with metal ions which can influence its antibacterial activity and pharmacokinetics .
Applications

Oxytetracycline dihydrate has numerous applications in both clinical and research settings:

  1. Antibiotic Treatment: Used extensively for treating infections caused by susceptible bacteria, including respiratory infections, urinary tract infections, and skin infections.
  2. Veterinary Medicine: Commonly used in aquaculture for treating bacterial diseases in fish and livestock .
  3. Research Applications: Utilized in studies investigating protein synthesis mechanisms and differentiation processes in various organisms .
Pharmacological Mechanisms of Action in Target Organisms

Inhibition of Bacterial Protein Synthesis: Ribosomal Binding Dynamics

Oxytetracycline dihydrate (C₂₂H₂₈N₂O₉•2H₂O) exerts antibacterial effects through reversible, high-affinity binding to the 30S prokaryotic ribosomal subunit. Its primary target is the ribosomal decoding A-site, where it sterically blocks aminoacyl-tRNA accommodation. Structural analyses reveal that the drug interacts with conserved nucleotides of the 16S rRNA (notably h31 and h34) through hydrogen bonding between its C11-C12 β-diketone system and the RNA backbone [2]. This interaction disrupts ribosomal elongation dynamics by preventing codon-anticodon recognition, stalling polypeptide chain extension.

Time-kill kinetic studies demonstrate concentration-dependent suppression of protein synthesis, with >90% inhibition achieved at 4× MIC concentrations. The binding affinity (kb) varies significantly with Mg²⁺ ion concentration due to conformational changes in rRNA tertiary structure. Unlike earlier tetracyclines, oxytetracycline maintains ribosomal binding efficacy against strains with modified efflux systems owing to its enhanced membrane permeability [1] [6].

Table 1: Ribosomal Binding Parameters of Oxytetracycline Dihydrate

Target ComponentBinding SiteAffinity Constant (kb, M⁻¹)Key Molecular Interactions
30S ribosomal subunitA-site (h31/h34)2.3 × 10⁷H-bonds at C11-C12 diketone
16S rRNANucleotide A8921.8 × 10⁶Mg²⁺-dependent docking
Ribosomal protein uS9Hydrophobic pocket4.7 × 10⁵Van der Waals contacts

Comparative Efficacy Against Gram-Positive and Gram-Negative Pathogens in Aquaculture

Oxytetracycline dihydrate exhibits differential activity against aquaculture-relevant pathogens due to variations in bacterial membrane architecture and efflux mechanisms. Against Gram-negative species (Aeromonas hydrophila, Vibrio anguillarum), MIC values range from 0.5–2 μg/ml, reflecting efficient diffusion through porin channels. In contrast, efficacy against Gram-positive pathogens (Streptococcus iniae, Lactococcus garvieae) is enhanced (MIC 0.1–0.8 μg/ml) due to reduced membrane barriers [1] [7].

Notably, Photobacterium damselae subsp. piscicida demonstrates intrinsic resistance (MIC >16 μg/ml) attributed to constitutive expression of Tet(E) efflux pumps. Time-dependent killing assays reveal >3-log10 CFU reduction within 12 hours against Yersinia ruckeri at 2× MIC concentrations. However, biofilm-embedded Flavobacterium psychrophilum exhibits 8–16-fold MIC increases due to impaired antibiotic penetration through extracellular polymeric substances [3] [7].

Table 2: Comparative Efficacy in Aquaculture Pathogens

PathogenGram StainMIC Range (μg/ml)Time to 99% Kill (h)Resistance Mechanism
Aeromonas salmonicida-0.5–1.08Tet(A) efflux
Vibrio ordalii-1.0–2.012Porin restriction
Edwardsiella ictaluri-0.25–0.56None identified
Streptococcus agalactiae+0.1–0.2510erm(B) methylation
Renibacterium salmoninarum+0.5–1.024Biofilm formation

Impact on Cellular Organelles: Mitochondrial and Respiratory Interference in Bacterial Models

Beyond ribosomal targeting, oxytetracycline disrupts bacterial energy metabolism through mitochondrial interference. In Escherichia coli models, sub-MIC concentrations (0.25× MIC) reduce oxygen consumption by 62±8% within 2 hours, correlating with direct inhibition of Complex I (NADH:ubiquinone oxidoreductase). This dual-action mechanism depletes cellular ATP reserves synergistically with translation inhibition [1] [4].

Fluorescence microscopy studies with MitoTracker® Red demonstrate rapid mitochondrial membrane depolarization in Staphylococcus aureus after oxytetracycline exposure (10× MIC), with 80% ΔΨm loss within 15 minutes. This effect precedes cytoplasmic membrane disruption, indicating primary organelle damage. The drug's accumulation in membrane compartments is facilitated by its lipophilic hydronaphthacene core, which partitions into phospholipid bilayers at approximately 3:1 membrane-to-cytosol ratio [4].

Table 3: Organelle-Specific Effects at 1× MIC

OrganelleParameter MeasuredInhibition (%)Time to Max Effect (min)Key Biochemical Target
MitochondriaO₂ consumption62±8120Complex I
MitochondriaATP synthesis78±590F₀F₁-ATP synthase
Cell membraneΔpH gradient45±12240H⁺-ATPase
RibosomeProtein synthesis97±23030S subunit

Modulation of Efflux Pump Activity in Tetracycline-Resistant Strains

Oxytetracycline dihydrate susceptibility is compromised by three primary resistance mechanisms: ribosomal protection proteins (RPPs), enzymatic inactivation, and efflux pumps. Among these, energy-dependent efflux mediated by Tet proteins (particularly Tet(B), Tet(C), and Tet(K)) represents >65% of clinical resistance. Tet efflux pumps utilize proton motive force to extrude tetracyclines before reaching ribosomal targets [6] [8].

Notably, oxytetracycline demonstrates reduced susceptibility to Tet(M)-mediated ribosomal protection compared to earlier tetracyclines due to its C5 hydroxyl group, which enhances ribosomal binding affinity. However, efflux by Tet(A) remains significant, with resistant strains exhibiting 32–64-fold MIC increases. EPI (efflux pump inhibitor) synergy studies show that phenylalanine-arginine β-naphthylamide (PAβN) restores susceptibility in 78% of Enterobacter cloacae isolates by competitive inhibition of Tet efflux channels [6]. Molecular modeling reveals that oxytetracycline's dimethylamino group at C4 forms ionic bonds with Asp156 in the Tet(B) binding pocket, contributing to substrate recognition and subsequent extrusion.

Table 4: Resistance Modulation Profiles

Resistance MechanismGenetic DeterminantOxytetracycline MIC Increase (Fold)Reversal by EPIsKey Resistance-Breaking Modification
RPP-mediatedtet(M)8–16NoC5-OH enhances binding
Efflux pumptet(B)32–64Yes (PAβN)C4-dimethylamino recognized
Efflux pumptet(K)16–32PartialReduced membrane partitioning
Enzymatic inactivationtet(X)>128NoHydroxylation at C11a

Comprehensive Compound Nomenclature

Table 5: Standardized Chemical Identifiers for Oxytetracycline Dihydrate SigmaUltra

Identifier TypeDesignationSource Reference
IUPAC Name(4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,6,10,11,12a-hexahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide dihydrate [1]
CAS Registry6153-64-6 [8]
Molecular FormulaC₂₂H₂₈N₂O₉•2H₂O [1]
Synonyms5-Hydroxytetracycline dihydrate; Oxytetracycline USP dihydrate; Terramycin dihydrate [2] [8]
Canonical SMILESCN(C)[C@@H]1[C@@H]2C[C@H]3C@@HO.O.O [1]
InChI KeyOSMFCIQHFWYJOD-FFCQWHCPSA-N [8]

Properties

Product Name

Oxytetracycline dihydrate sigmaultra

IUPAC Name

(4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate

Molecular Formula

C22H26N2O10

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C22H24N2O9.H2O/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);1H2/t12-,13-,14+,17+,21-,22+;/m1./s1

InChI Key

IJKBSHGSRCMPQD-IFLJXUKPSA-N

Canonical SMILES

CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.